molecular formula C12H20O B11944451 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane CAS No. 73301-35-6

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane

Cat. No.: B11944451
CAS No.: 73301-35-6
M. Wt: 180.29 g/mol
InChI Key: TYUJHJFKMAIWDK-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane is an organic compound known for its unique structure and properties. It belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by a cyclohexene ring substituted with a methyl group and a methylene bridge connecting it to an oxolane ring. Its molecular formula is C11H18O, and it has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane typically involves the reaction of 4-methylcyclohex-3-en-1-ylmethanol with an appropriate oxolane precursor under acidic or basic conditions. One common method is the acid-catalyzed cyclization of the alcohol with tetrahydrofuran (THF) in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. Industrial methods often employ large-scale distillation and purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring is opened and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Saturated oxolane derivatives

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring and the cyclohexene moiety contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane can be compared with other similar compounds, such as:

    2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol:

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one:

The uniqueness of this compound lies in its specific combination of the oxolane ring and the cyclohexene moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

73301-35-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-[(4-methylcyclohex-3-en-1-yl)methyl]oxolane

InChI

InChI=1S/C12H20O/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4,11-12H,2-3,5-9H2,1H3

InChI Key

TYUJHJFKMAIWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)CC2CCCO2

Origin of Product

United States

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